molecular formula C13H15N3O2 B8251919 6-(3-Ethyl-4-methylanilino)uracil CAS No. 87986-17-2

6-(3-Ethyl-4-methylanilino)uracil

Cat. No. B8251919
CAS RN: 87986-17-2
M. Wt: 245.28 g/mol
InChI Key: GNENZJCWXXDRKE-UHFFFAOYSA-N
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Description

6-(3-Ethyl-4-methylanilino)uracil is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

6-(3-Ethyl-4-methylanilino)uracil (EMAU) has been found to exhibit significant antibacterial activity. Research indicates that EMAU and its derivatives can inhibit the replication-specific bacterial DNA polymerase IIIC (pol IIIC) and effectively suppress the growth of Gram-positive bacteria in culture. These compounds have shown potent antibacterial activity against organisms like Staphylococcus aureus, with several EMAU derivatives demonstrating the ability to protect mice from lethal infections when administered intraperitoneally or subcutaneously (Zhi et al., 2005).

Mechanism of Action and Inhibition of DNA Polymerase IIIC

EMAU compounds have been synthesized and tested for their impact on DNA polymerase IIIC (pol IIIC) from Bacillus subtilis. Research reveals that the 6-(3-ethyl-4-methylanilino) group and related structures maximize the potency of pol IIIC inhibition. Some of these compounds exhibit enhanced pol IIIC inhibition, suggesting their potential as novel antimicrobial agents (Zhi et al., 2003).

Antimicrobial Activities Against Gram-Positive Bacteria

Studies on EMAU and its specific derivatives have highlighted their efficacy against Gram-positive bacteria, including strains resistant to existing antimicrobial agents. These derivatives, through their action on DNA polymerase III, open new avenues for developing antimicrobials targeting this specific bacterial replication mechanism (Daly et al., 2000).

Dual Inhibition Mechanisms in Hybrid Antibacterials

Innovative research has led to the development of hybrid compounds that link EMAU with fluoroquinolones, targeting two distinct steps in bacterial DNA replication. These hybrid compounds not only inhibit pol IIIC but also topoisomerase/gyrase, showing potent antibacterial potency against a broad spectrum of antibiotic-resistant Gram-positive and some Gram-negative bacteria (Butler et al., 2007).

Structure-Activity Relationship and Antimicrobial Potency

Research focused on the structure-activity relationship of EMAU demonstrates that modifications at the uracil N3 position can significantly enhance antibacterial potency. The ability of the uracil ring in EMAU to accommodate a range of substituents has implications for developing more effective antimicrobial agents (Tarantino et al., 1999).

properties

IUPAC Name

6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENZJCWXXDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595558
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87986-17-2
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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